molecular formula C12H23NO5 B13597512 4-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-5-methylhexanoic acid

4-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-5-methylhexanoic acid

Cat. No.: B13597512
M. Wt: 261.31 g/mol
InChI Key: BZQOWFKRUIHRDH-UHFFFAOYSA-N
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Description

(3S,4S)-4-[(t-Butoxycarbonyl)amino]-3-hydroxy-5-methylhexanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The Boc group serves as a protecting group for the amino functionality, allowing for selective reactions to occur at other sites within the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-4-[(t-Butoxycarbonyl)amino]-3-hydroxy-5-methylhexanoic acid typically involves the protection of the amino group with a Boc group. This can be achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

On an industrial scale, the production of Boc-protected amino acids can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of ionic liquids as solvents has also been explored to enhance the efficiency of the Boc protection process .

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-4-[(t-Butoxycarbonyl)amino]-3-hydroxy-5-methylhexanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)

    Substitution: Alcohols or alkyl halides in the presence of a base

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3)

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)

Major Products Formed

    Deprotection: The free amino acid

    Substitution: Esters or ethers

    Oxidation: Ketones

    Reduction: Alcohols

Scientific Research Applications

(3S,4S)-4-[(t-Butoxycarbonyl)amino]-3-hydroxy-5-methylhexanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3S,4S)-4-[(t-Butoxycarbonyl)amino]-3-hydroxy-5-methylhexanoic acid primarily involves the protection and deprotection of the amino group. The Boc group stabilizes the amino functionality, preventing it from participating in unwanted side reactions. Upon deprotection, the free amino group can engage in various biochemical processes, including enzyme catalysis and protein synthesis .

Comparison with Similar Compounds

Similar Compounds

  • (3S,4S)-4-[(Methoxycarbonyl)amino]-3-hydroxy-5-methylhexanoic acid
  • (3S,4S)-4-[(Benzyloxycarbonyl)amino]-3-hydroxy-5-methylhexanoic acid

Uniqueness

The tert-butoxycarbonyl (Boc) group is particularly advantageous due to its stability under basic conditions and ease of removal under acidic conditions. This makes (3S,4S)-4-[(t-Butoxycarbonyl)amino]-3-hydroxy-5-methylhexanoic acid a versatile intermediate in organic synthesis, especially in peptide chemistry .

Properties

Molecular Formula

C12H23NO5

Molecular Weight

261.31 g/mol

IUPAC Name

3-hydroxy-5-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid

InChI

InChI=1S/C12H23NO5/c1-7(2)10(8(14)6-9(15)16)13-11(17)18-12(3,4)5/h7-8,10,14H,6H2,1-5H3,(H,13,17)(H,15,16)

InChI Key

BZQOWFKRUIHRDH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(CC(=O)O)O)NC(=O)OC(C)(C)C

Origin of Product

United States

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